molecular formula C9H4F3NO2 B12080372 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Cat. No.: B12080372
M. Wt: 215.13 g/mol
InChI Key: VUDVBITUSGNXMP-UHFFFAOYSA-N
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Description

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of an ethynyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring, often achieved through the use of trifluoromethyl iodide and a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The ethynyl and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound lacks the nitro group but has two trifluoromethyl groups, leading to different chemical properties and applications.

    1-Ethynyl-4-(trifluoromethyl)benzene:

    1-(Trimethylsilyl)ethynyl-4-(trifluoromethyl)benzene: This compound includes a trimethylsilyl group, which can be used as a protecting group in synthetic chemistry.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

1-ethynyl-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H

InChI Key

VUDVBITUSGNXMP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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